

Physical and chemical properties of terephthalic dihydrazide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terephthalic dihydrazide*

Cat. No.: *B089779*

[Get Quote](#)

Terephthalic Dihydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **terephthalic dihydrazide**. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanisms of action relevant to drug development and material science.

Physicochemical Properties of Terephthalic Dihydrazide

Terephthalic dihydrazide, with the IUPAC name benzene-1,4-dicarbohydrazide, is a symmetrical aromatic compound. Its bifunctional nature, arising from the two hydrazide groups attached to a central benzene ring, is key to its diverse applications.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **terephthalic dihydrazide**.

Property	Value	Citations
Molecular Formula	$C_8H_{10}N_4O_2$	[1] [2] [3]
Molecular Weight	194.19 g/mol	[1] [2] [3]
CAS Number	136-64-1	[1] [2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	>300 °C	[4] [5]
Solubility	Soluble in polar solvents (e.g., DMSO, DMF, hot water, ethanol); Insoluble in non-polar solvents.	[1] [2]
Density (Predicted)	$1.344 \pm 0.06 \text{ g/cm}^3$	[4]
pKa (Predicted)	11.53 ± 0.70	
LogP (Predicted)	-1.3	

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of **terephthalic dihydrazide**.

Synthesis of Terephthalic Dihydrazide from Poly(ethylene terephthalate) (PET) Waste

A common and environmentally beneficial method for synthesizing **terephthalic dihydrazide** is through the aminolysis of waste PET.

Materials:

- Waste Poly(ethylene terephthalate) (PET) flakes
- Hydrazine monohydrate (99%)

- Zinc acetate (catalyst)

- Ethanol

- Distilled water

Equipment:

- Three-necked round-bottom flask

- Reflux condenser

- Mechanical stirrer

- Heating mantle

- Büchner funnel and flask

- Vacuum oven

Procedure:

- Clean and dry the waste PET flakes.

- In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, place the PET flakes.
- Add hydrazine monohydrate in a 1:2 molar ratio with respect to the PET repeating unit.^[6]
- Add zinc acetate as a catalyst (1% w/w of PET).^[6]
- Heat the reaction mixture to 140 ± 5 °C with continuous stirring under a nitrogen atmosphere for 2 hours.^[6]

- After the reaction is complete, cool the mixture to room temperature.

- Filter the solid product using a Büchner funnel and wash it with hot distilled water to remove unreacted hydrazine hydrate and other impurities.

- Wash the product with ethanol to remove any organic impurities.
- Dry the purified **terephthalic dihydrazide** in a vacuum oven at 80 °C until a constant weight is achieved.

Purification by Recrystallization

For obtaining high-purity **terephthalic dihydrazide**, recrystallization is an effective method.

Materials:

- Crude **terephthalic dihydrazide**
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Distilled water
- Ethanol

Equipment:

- Erlenmeyer flasks
- Hot plate with magnetic stirrer
- Büchner funnel and flask
- Ice bath

Procedure:

- Dissolve the crude **terephthalic dihydrazide** in a minimal amount of hot DMF or DMSO in an Erlenmeyer flask with stirring.
- Once completely dissolved, remove the flask from the heat.
- Slowly add distilled water (an anti-solvent) to the hot solution until the first sign of persistent cloudiness appears.

- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals in a vacuum oven at 80 °C.

Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the **terephthalic dihydrazide** molecule.

Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) powder in an oven to remove any moisture.[7]
- Grind 1-2 mg of the **terephthalic dihydrazide** sample into a fine powder using an agate mortar and pestle.[8]
- Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.[8]
- Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][9]

Data Acquisition:

- Record the spectrum in the range of 4000-400 cm^{-1} .
- Characteristic peaks for **terephthalic dihydrazide** include:
 - N-H stretching (amide): $\sim 3300 \text{ cm}^{-1}$ [1]
 - C=O stretching (amide I): $\sim 1650 \text{ cm}^{-1}$ [1]
 - N-H bending (amide II): $\sim 1550 \text{ cm}^{-1}$

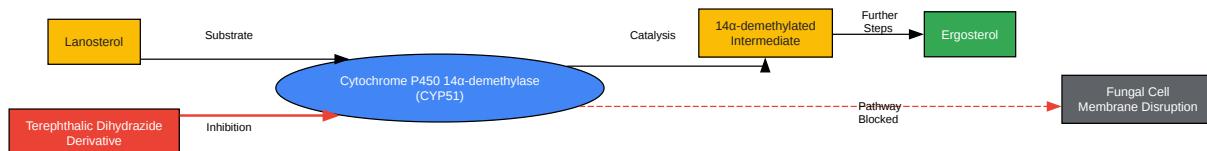
- C-N stretching (amide III): $\sim 1250 \text{ cm}^{-1}$
- Aromatic C-H bending: $\sim 800\text{-}900 \text{ cm}^{-1}$

^1H NMR spectroscopy is used to determine the structure of the molecule by identifying the different types of protons and their chemical environments.

Sample Preparation:

- Dissolve approximately 5-10 mg of **terephthalic dihydrazide** in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to an NMR tube.

Data Acquisition:

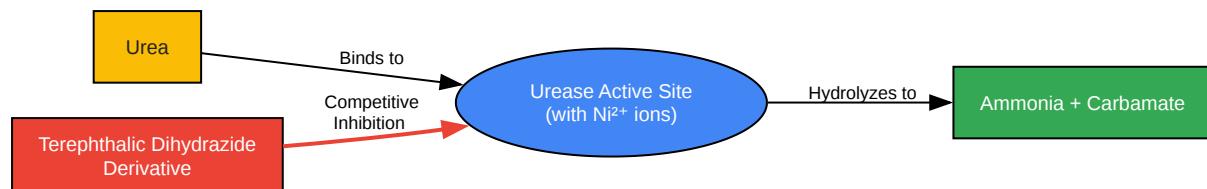

- Record the ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- Use tetramethylsilane (TMS) as an internal standard ($\delta = 0.00 \text{ ppm}$).
- Expected chemical shifts (δ) in DMSO-d₆:
 - $\sim 9.9 \text{ ppm}$ (singlet, 2H, -CONH-)
 - $\sim 7.8 \text{ ppm}$ (singlet, 4H, aromatic protons)
 - $\sim 4.5 \text{ ppm}$ (singlet, 4H, -NNH₂)

Mechanisms of Action and Applications

Terephthalic dihydrazide's unique structure makes it a versatile molecule with applications in drug development and polymer science. The following diagrams illustrate some of its key mechanisms of action.

Antifungal Activity: Inhibition of Cytochrome P450 14 α -demethylase

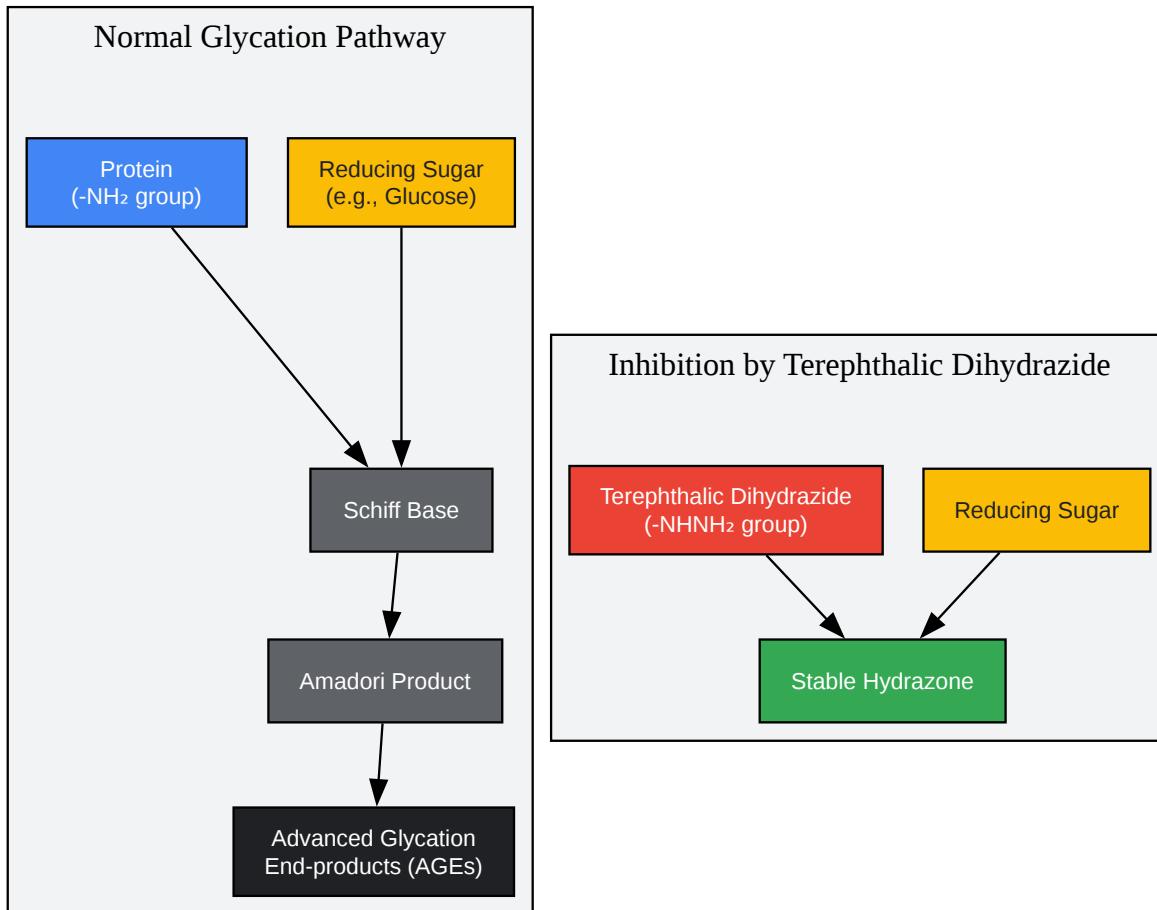
Terephthalic dihydrazide derivatives have shown potential as antifungal agents by targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The proposed mechanism involves the inhibition of the enzyme cytochrome P450 14 α -demethylase (CYP51).[1][10]


[Click to download full resolution via product page](#)

Caption: Antifungal mechanism via CYP51 inhibition.

Dual Inhibition of Urease and Glycation

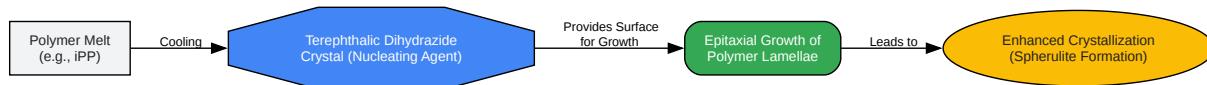
Derivatives of **terephthalic dihydrazide** have been investigated as dual inhibitors of urease and advanced glycation end-product (AGE) formation, which are implicated in various pathological conditions.[11]


Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Inhibition of this enzyme is a therapeutic strategy for infections caused by urease-producing bacteria.

[Click to download full resolution via product page](#)

Caption: Competitive inhibition of the urease enzyme.

The hydrazide functional groups can interrupt the glycation process by reacting with reducing sugars, thereby preventing the formation of harmful AGEs.[11][12]



[Click to download full resolution via product page](#)

Caption: Inhibition of AGE formation by trapping reducing sugars.

Application in Polymer Science: Nucleating Agent

Terephthalic dihydrazide and its derivatives can act as nucleating agents in polymers like isotactic polypropylene (iPP), enhancing their crystallization rate and modifying their mechanical properties. The mechanism is believed to involve epitaxial growth of the polymer crystals on the surface of the nucleating agent particles.[13]

[Click to download full resolution via product page](#)

Caption: Mechanism of a nucleating agent in polymer crystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sterol 14 α -Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazine-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. shimadzu.com [shimadzu.com]
- 9. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Inhibition of advanced glycation endproduct formation by foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- To cite this document: BenchChem. [Physical and chemical properties of terephthalic dihydrazide.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089779#physical-and-chemical-properties-of-terephthalic-dihydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com